molecular formula C10H19N5 B13118388 N4-(2-(Dimethylamino)ethyl)-5,6-dimethylpyrimidine-2,4-diamine

N4-(2-(Dimethylamino)ethyl)-5,6-dimethylpyrimidine-2,4-diamine

Cat. No.: B13118388
M. Wt: 209.29 g/mol
InChI Key: VGPKMTWEBAZEPE-UHFFFAOYSA-N
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Description

N4-(2-(Dimethylamino)ethyl)-5,6-dimethylpyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylaminoethyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-(Dimethylamino)ethyl)-5,6-dimethylpyrimidine-2,4-diamine typically involves the reaction of 5,6-dimethylpyrimidine-2,4-diamine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N4-(2-(Dimethylamino)ethyl)-5,6-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylaminoethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N4-(2-(Dimethylamino)ethyl)-5,6-dimethylpyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(2-(Dimethylamino)ethyl)-5,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological macromolecules, affecting their function. The compound may inhibit enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(2-(Dimethylamino)ethyl)-5,6-dimethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H19N5

Molecular Weight

209.29 g/mol

IUPAC Name

4-N-[2-(dimethylamino)ethyl]-5,6-dimethylpyrimidine-2,4-diamine

InChI

InChI=1S/C10H19N5/c1-7-8(2)13-10(11)14-9(7)12-5-6-15(3)4/h5-6H2,1-4H3,(H3,11,12,13,14)

InChI Key

VGPKMTWEBAZEPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1NCCN(C)C)N)C

Origin of Product

United States

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